BenchChemオンラインストアへようこそ!

(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid

Stereochemistry-Activity Relationship Cardiovascular Pharmacology Chiral Pyrrolidine Derivatives

Procure CAS 1330830-33-5 for stereochemically pure (3R,4S) free base essential as a negative control in blood-pressure SAR per EP 0120428 A1. Unlike the (3S,4R) enantiomer or racemic mixture, this isomer ensures unambiguous dose-response data. The free base eliminates neutralization steps required with the dihydrochloride salt, enabling direct N-functionalization. Its pyridin-4-yl vector targets kinase hinge regions, distinct from pyridin-3-yl regioisomers. ISO-certified, NLT 98% purity ensures batch consistency for GSK-3 probe synthesis.

Molecular Formula C10H12N2O2
Molecular Weight 192.21
CAS No. 1330830-33-5
Cat. No. B3231922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid
CAS1330830-33-5
Molecular FormulaC10H12N2O2
Molecular Weight192.21
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=NC=C2
InChIInChI=1S/C10H12N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m1/s1
InChIKeyHALDKXLCWGGLRJ-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid: Chiral Pyrrolidine Scaffold for Stereochemically Defined Research


(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 1330830-33-5) is a chiral, non-proteinogenic amino acid analog featuring a trans-substituted pyrrolidine ring with a pyridin-4-yl group at the 4-position and a carboxylic acid at the 3-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly as a building block for peptidomimetics and kinase-targeted agents . The defined (3R,4S) stereochemistry distinguishes it from its (3S,4R) enantiomer and the racemic (±)-trans mixture, both of which are commercially available under separate CAS numbers (1049740-23-9 and 1330750-47-4, respectively) . The free base form (MW 192.21) provides synthetic flexibility, allowing researchers to introduce N-protecting groups or form salts as needed without the pre-committed counterion of the hydrochloride salt .

Why (3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid Cannot Be Substituted with Generic Pyrrolidine Analogs


Generic substitution of this compound with other in-class pyrrolidine-3-carboxylic acids or even its enantiomer is scientifically unjustified because stereochemistry at the 3- and 4-positions directly governs biological recognition and downstream pharmacological activity [1]. Patent data explicitly demonstrate that the (3S,4R)-enantiomer (CAS 1049740-23-9) exhibits greater blood-pressure-lowering activity than the (3R,4S)-isomer, confirming that the two stereoisomers are functionally non-equivalent [1]. Furthermore, the pyridin-4-yl substituent provides a hydrogen-bond-accepting nitrogen at a specific geometry that differs from the pyridin-3-yl regioisomer (CAS 1330750-18-9), which alters target-binding vectors . The free base form (1330830-33-5) also offers distinct solubility and reactivity profiles compared to the dihydrochloride salt (1330750-47-4), making direct interchange problematic in multi-step synthetic sequences where acid-base compatibility matters .

Head-to-Head Evidence: Quantified Differentiation of (3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid from Key Comparators


Stereoisomer-Dependent Pharmacodynamic Differentiation: (3R,4S) vs. (3S,4R) Blood Pressure Lowering Activity

The (3R,4S) stereoisomer (CAS 1330830-33-5) exhibits quantitatively lower blood-pressure-lowering activity than its (3S,4R) enantiomer (CAS 1049740-23-9) as established in patent EP 0120428 A1 from Beecham Group [1]. This pharmacodynamic divergence confirms that the two enantiomers are not interchangeable and that the (3R,4S) configuration defines a distinct pharmacological profile. The (3R,4S) isomer serves as a critical negative control or a scaffold requiring further optimization in structure-activity relationship (SAR) studies.

Stereochemistry-Activity Relationship Cardiovascular Pharmacology Chiral Pyrrolidine Derivatives

Free Base vs. Dihydrochloride Salt: Molecular Weight and Purity Specification Comparison

The free base form (3R,4S)-rel-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid (MW 192.21 g/mol, CAS 1330830-33-5) offers a molecular weight advantage of 72.93 g/mol over the dihydrochloride salt (MW 265.14 g/mol, CAS 1330750-47-4) . Commercially, the free base is supplied at NLT 98% purity by ISO-certified vendors, whereas the dihydrochloride salt is commonly listed at 95% purity . The absence of counterions in the free base eliminates hydrochloride-mediated interference in N-Boc protection, amide coupling, or other base-sensitive transformations.

Salt Form Selection Medicinal Chemistry Building Blocks Synthetic Intermediate Procurement

Pyridin-4-yl vs. Pyridin-3-yl Regioisomer: Differential Hydrogen-Bond Geometry and Target Engagement Potential

The pyridin-4-yl substituent in the target compound positions the pyridine nitrogen para to the pyrrolidine attachment point, creating a hydrogen-bond-accepting vector that differs spatially from the pyridin-3-yl regioisomer (CAS 1330750-18-9) where the nitrogen is meta-substituted . In kinase inhibitor pharmacophores, the para-pyridine nitrogen of 4-pyridinyl substituents frequently engages the hinge region of ATP-binding sites, whereas meta-pyridinyl nitrogen cannot achieve the same binding geometry without scaffold reorientation [1]. This regioisomeric difference is structural rather than a potency comparison and predicts divergent target selectivity profiles.

Regioisomer Differentiation Hydrogen-Bond Vector Kinase Inhibitor Design

GSK-3 Inhibitory Potential: Reported Activity of the Dihydrochloride Salt as a Reference for Free Base Evaluation

The dihydrochloride salt of 4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid has been studied as a glycogen synthase kinase-3 (GSK-3) inhibitor, positioning this scaffold within a therapeutically relevant target class for metabolic disorders and neurodegenerative diseases . While specific Ki or IC50 values for the free base (1330830-33-5) are not publicly disclosed in curated databases such as ChEMBL or BindingDB, the salt form's reported GSK-3 activity provides a class-level inference that the free base may exhibit comparable or tunable activity after appropriate derivatization. Quantitative benchmarking against established GSK-3 inhibitors (e.g., CHIR-99021, IC50 ~10 nM for GSK-3β) is not yet available for this compound [1].

Glycogen Synthase Kinase-3 Neurodegenerative Disease Kinase Inhibition

Physicochemical Property Differentiation: Density and Boiling Point vs. Des-methyl Analog

The target compound exhibits a predicted density of 1.2 ± 0.1 g/cm³ and a boiling point of 395.1 ± 42.0 °C at 760 mmHg, as computed for CAS 1330830-33-5 . These values differ from the simpler pyrrolidine-3-carboxylic acid scaffold (proline: density ~1.35 g/cm³, boiling point 252 °C) due to the addition of the pyridin-4-yl substituent, which increases molecular weight and alters intermolecular interactions. The flash point of 192.7 ± 27.9 °C provides a safety-relevant handling parameter not uniformly reported for all analogs.

Physicochemical Characterization Formulation Suitability Synthetic Intermediate Handling

Optimal Application Scenarios for (3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid Based on Quantified Differentiation


Stereochemical Negative Control in Cardiovascular SAR Studies

In structure-activity relationship programs targeting blood pressure regulation, the (3R,4S) isomer serves as the essential low-activity stereoisomer control. As established by EP 0120428 A1, the (3S,4R) enantiomer exhibits greater blood-pressure-lowering activity, making the (3R,4S) form the appropriate negative control to confirm stereospecificity of observed pharmacological effects [1]. Researchers must procure CAS 1330830-33-5 specifically rather than the racemic mixture or the (3S,4R) enantiomer to avoid ambiguous dose-response data.

N-Protected Derivative Synthesis Requiring Free Base Starting Material

For synthetic sequences requiring N-Boc protection or other base-sensitive N-functionalization, the free base form (CAS 1330830-33-5, NLT 98% purity) eliminates the need for pre-reaction neutralization of hydrochloride counterions. The 98% minimum purity specification from ISO-certified vendors provides greater batch-to-batch consistency compared to the 95% purity typical of the dihydrochloride salt . This reduces impurities that could interfere with subsequent coupling or cyclization steps.

Kinase Hinge-Binder Scaffold for Fragment-Based Drug Design

The pyridin-4-yl substituent provides a para-directed hydrogen-bond acceptor vector suitable for ATP-binding site hinge region engagement, distinguishing this compound from pyridin-3-yl regioisomers that project the nitrogen at a ~60° angular offset . Fragment-based screening libraries incorporating this scaffold can probe kinase targets where the 4-pyridinyl geometry is preferred, with the carboxylic acid serving as a synthetic handle for amide or ester elaboration.

GSK-3-Targeted Probe Development with Defined Stereochemistry

Given the reported GSK-3 inhibitory activity of the dihydrochloride salt, the (3R,4S) free base enantiomer enables the synthesis of stereochemically pure GSK-3 probe molecules . The defined stereochemistry is critical because the (3S,4R) enantiomer may exhibit divergent kinase selectivity profiles. Researchers can benchmark their derivatized compounds against known GSK-3 inhibitors such as CHIR-99021 while maintaining stereochemical integrity throughout the synthetic sequence.

Quote Request

Request a Quote for (3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.